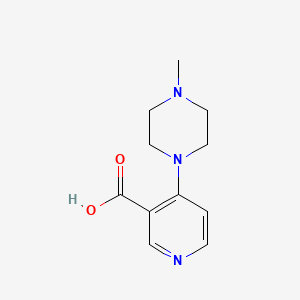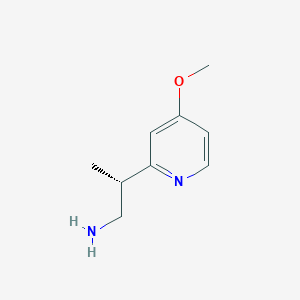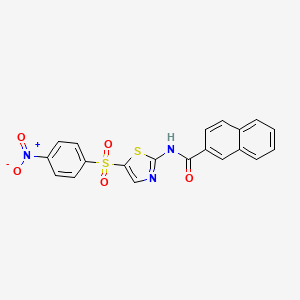
4-(4-メチルピペラジン-1-イル)ニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)nicotinic acid is an organic compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group
科学的研究の応用
4-(4-Methylpiperazin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
Target of Action
It is known that similar compounds target enzymes such as candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzymes .
Biochemical Pathways
The downstream effects of these changes could include alterations in cellular function and homeostasis .
Result of Action
Based on its potential targets, it can be hypothesized that its action may lead to changes in protein degradation and processing, which could subsequently affect cellular function and homeostasis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-chloronicotinic acid with 4-methylpiperazine. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpiperazin-1-yl)nicotinic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities using techniques such as nanofiltration and centrifugal filtration .
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
類似化合物との比較
Similar Compounds
6-(4-Methylpiperazin-1-yl)nicotinic acid: This compound has a similar structure but differs in the position of the piperazine group on the nicotinic acid ring.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: This compound contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIVVIAWDJSBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)



![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
